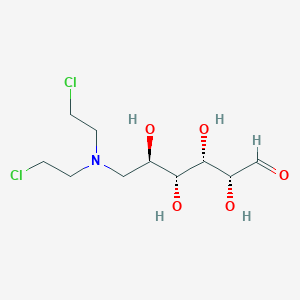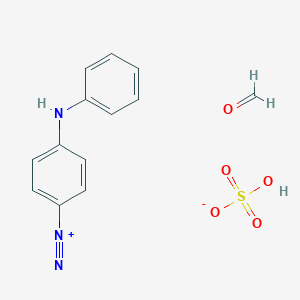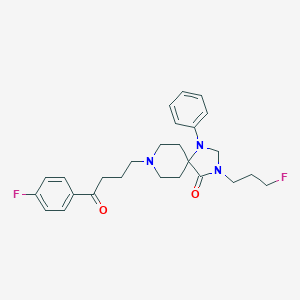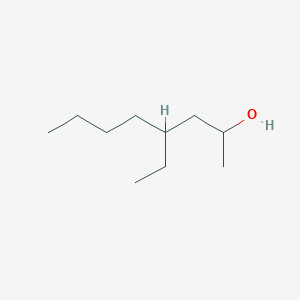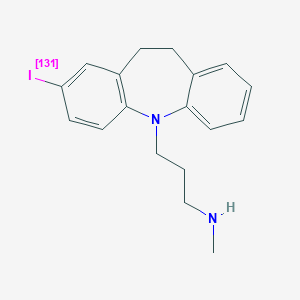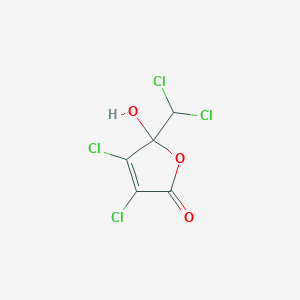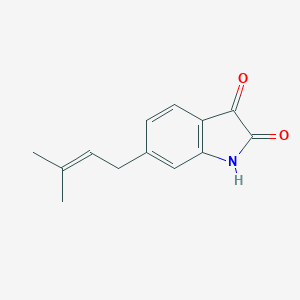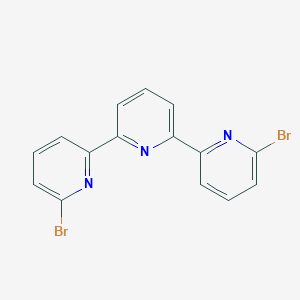
Isopropyloxazolopyridocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyloxazolopyridocarbazole (IPOP) is a novel chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. IPOP belongs to the class of heterocyclic compounds and is synthesized through a multistep process that involves several chemical reactions.
Mécanisme D'action
The mechanism of action of Isopropyloxazolopyridocarbazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the growth and survival of cancer cells. Isopropyloxazolopyridocarbazole has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which play important roles in cell division and proliferation. Additionally, Isopropyloxazolopyridocarbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects
Isopropyloxazolopyridocarbazole has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory pathways. Additionally, Isopropyloxazolopyridocarbazole has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Isopropyloxazolopyridocarbazole in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole exhibits excellent optical and electronic properties, making it a useful compound for the fabrication of organic electronic devices. However, the synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires expertise in organic chemistry, and the compound may not be readily available for all researchers.
Orientations Futures
Several future directions for the research on Isopropyloxazolopyridocarbazole include the development of new cancer therapies based on its antitumor activity, the investigation of its potential as an anti-inflammatory agent, and the development of high-performance organic electronic devices based on its optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyloxazolopyridocarbazole and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Isopropyloxazolopyridocarbazole involves a multistep process that starts with the condensation of 2-aminopyridine with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions, including cyclization, oxidation, and reduction, to yield Isopropyloxazolopyridocarbazole. The synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
Isopropyloxazolopyridocarbazole has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Isopropyloxazolopyridocarbazole has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In material science, Isopropyloxazolopyridocarbazole has been investigated for its use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Isopropyloxazolopyridocarbazole has been shown to exhibit excellent optical and electronic properties, making it a promising candidate for the development of high-performance organic electronic devices.
Propriétés
Numéro CAS |
104393-91-1 |
|---|---|
Nom du produit |
Isopropyloxazolopyridocarbazole |
Formule moléculaire |
C22H22N3O+ |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |
Clé InChI |
VCRAZSIGEHCCTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
SMILES canonique |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
Autres numéros CAS |
104393-91-1 |
Synonymes |
2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
